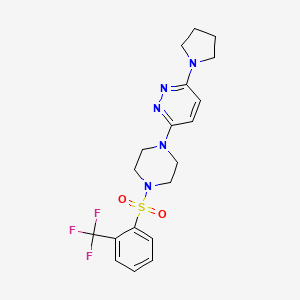

3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

This compound features a pyridazine core substituted at the 3-position with a pyrrolidinyl group and at the 6-position with a 4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazine moiety.

Properties

IUPAC Name |

3-pyrrolidin-1-yl-6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O2S/c20-19(21,22)15-5-1-2-6-16(15)30(28,29)27-13-11-26(12-14-27)18-8-7-17(23-24-18)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSYPUSRKHHJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Pyrrolidin-1-yl)-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 411.47 g/mol

The compound features a pyridazine core substituted with a pyrrolidine and a piperazine moiety, along with a trifluoromethylphenylsulfonyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been evaluated for their ability to inhibit various kinases involved in cancer progression. In particular, the structure of the compound allows for selective inhibition of kinases such as IKKβ, which plays a crucial role in inflammatory responses and cancer cell survival .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinase | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Example 1 | IKKβ | 0.5 | Inhibition of NF-kB pathway |

| Example 2 | p38 MAPK | 0.7 | Modulation of inflammatory responses |

Neuroprotective Effects

Research has also suggested that pyridazine derivatives may possess neuroprotective effects. In vitro studies using neuronal cell lines have shown that these compounds can reduce oxidative stress and apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Cell Models

A study demonstrated that treatment with a pyridazine derivative led to a significant reduction in cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide, indicating its protective role against oxidative stress .

The proposed mechanism of action for the biological activity of this compound involves:

- Kinase Inhibition : The compound likely binds to the ATP-binding site of target kinases, preventing phosphorylation events critical for cancer cell proliferation and survival.

- Anti-inflammatory Pathways : By inhibiting kinases such as IKKβ, the compound may downregulate pro-inflammatory cytokines like TNFα, contributing to its anticancer and neuroprotective effects.

- Oxidative Stress Reduction : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from damage.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of pyridazine compounds, including the one , may exhibit antidepressant effects. For instance, studies have shown that certain pyridazine derivatives can inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-B has been associated with improved mood and cognitive function.

Case Study : A related pyridazine derivative demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting that similar compounds could be explored for treating depression and anxiety disorders .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs.

Findings : Research on 6-(4-methoxyphenyl)-pyridazinone derivatives showed significant anti-inflammatory activity without ulcerogenic effects, highlighting the potential of this compound in pain management therapies .

Analgesic Effects

Several studies have reported the analgesic properties of pyridazine derivatives. The 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones exhibited analgesic activity superior to traditional analgesics like acetaminophen.

Data Table: Analgesic Activity Comparison

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 6-(4-fluorophenyl)-pyridazinone | High | 0.039 | Enhances lipophilicity |

| 6-[4-(4-fluorophenyl)] piperazine-3(2H)-pyridazinones | Very High | 0.013 | Critical for MAO-B inhibition |

| 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl]propanamide | Highest | N/A | Most active compound tested |

This table illustrates the varying degrees of analgesic activity among different derivatives, emphasizing the importance of structural modifications in enhancing efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's cytotoxic effects were evaluated using L929 fibroblast cells, demonstrating low cytotoxicity at various concentrations.

Findings : A related derivative showed an IC50 value of 120.6 µM, indicating a favorable therapeutic index compared to known cytotoxic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyridazine derivatives. Key substituents have been identified that enhance pharmacological effects:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | N/A | Provides structural stability |

This analysis underscores how specific modifications can significantly influence the biological activity of these compounds .

Comparison with Similar Compounds

Structural Variations in Pyridazine Derivatives

Substituent Modifications on the Pyridazine Core

- Target Compound : Pyrrolidinyl (3-position) and sulfonylpiperazine (6-position).

- Analog 1 () : 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine replaces the pyrrolidinyl group with chlorine and substitutes the sulfonylpiperazine with a fluorophenylpiperazine. Fluorine improves electronegativity but reduces bulk compared to the trifluoromethyl group in the target compound .

- Analog 2 () : 3-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine. This compound substitutes pyrrolidinyl with a methylpyrazole and uses a difluorophenylsulfonyl group. The additional fluorine may enhance binding specificity, while methylpyrazole introduces steric hindrance .

Piperazine Modifications

- Target Compound : 4-((2-(Trifluoromethyl)phenyl)sulfonyl)piperazine.

- Analog 3 (): Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate.

Physicochemical and Spectral Properties

- Target Compound : Predicted high logP due to trifluoromethyl and sulfonyl groups. ESI-MS data unavailable in evidence.

- Analog 4 () : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) has ESI-MS m/z 514.2 [M+H]+, indicating lower molecular weight than the target compound .

Functional Implications of Substituents

- Trifluoromethyl vs. Fluorine/Chlorine: The trifluoromethyl group in the target compound offers superior metabolic stability compared to mono-fluorinated or chlorinated analogs (e.g., ) .

- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (target compound, ) enhance hydrogen bonding capacity, whereas carbonyl linkers () may favor hydrophobic interactions .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to attach pyrrolidine and piperazine-sulfonyl groups to the pyridazine core.

- Sulfonylation of the piperazine moiety using 2-(trifluoromethyl)phenylsulfonyl chloride under controlled conditions.

- Purification via column chromatography or recrystallization to isolate the final product.

Key Optimization Parameters:

| Parameter | Optimal Conditions | Purpose |

|---|---|---|

| Temperature | 0–5°C (sulfonylation); 60–80°C (substitution) | Minimizes side reactions |

| Solvent | DCM (sulfonylation); DMF (coupling steps) | Enhances reagent solubility |

| Reaction Time | 12–24 hours (for complete conversion) | Balances yield and decomposition risks |

| Catalysts/Reagents | Triethylamine (base for sulfonylation) | Neutralizes HCl byproduct, drives reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.